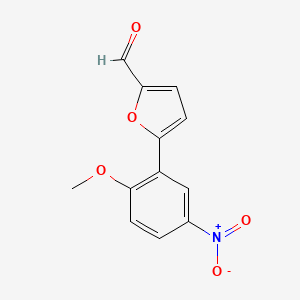

5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde

描述

IUPAC Nomenclature and Molecular Formula Analysis

The compound this compound possesses the molecular formula C₁₂H₉NO₅ with a molecular weight of 247.20 grams per mole. The International Union of Pure and Applied Chemistry nomenclature precisely describes the molecular structure through systematic naming conventions that reflect the spatial arrangement and connectivity of functional groups. The compound is also identified by its Chemical Abstracts Service registry number 714939-06-7, which serves as a unique identifier in chemical databases.

The molecular structure can be represented through multiple chemical notation systems that provide complementary perspectives on its three-dimensional organization. The Simplified Molecular Input Line Entry System notation for this compound is O=CC1=CC=C(C2=CC(N+=O)=CC=C2OC)O1, which encodes the complete connectivity pattern including the electron distribution within the nitro group. The International Chemical Identifier string InChI=1S/C12H9NO5/c1-17-11-4-2-8(13(15)16)6-10(11)12-5-3-9(7-14)18-12/h2-7H,1H3 provides a standardized representation that facilitates computational analysis and database searching.

Alternative nomenclature systems recognize this compound through various synonyms including 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde and 5-(2-methoxy-5-nitro-phenyl)-furan-2-carbaldehyde. The systematic name reflects the hierarchical naming approach where the furan ring serves as the principal functional group, with the carbaldehyde designation at the 2-position and the substituted phenyl group attached at the 5-position of the furan nucleus.

Table 1: Molecular Identification Data for this compound

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 714939-06-7 |

| Molecular Formula | C₁₂H₉NO₅ |

| Molecular Weight | 247.20 g/mol |

| MDL Number | MFCD00606248 |

| InChI Key | WQLWDQQLLKOINC-UHFFFAOYSA-N |

| Canonical SMILES | COc1ccc(cc1c1ccc(o1)C=O)N+[O-] |

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic investigation of nitrophenyl-furan derivatives presents unique challenges due to their inherent resistance to crystallization processes. Research indicates that 5-phenyl-furan-2-carboxylic acids and related compounds are intrinsically impervious to crystallization, a characteristic that significantly complicates structural determination through single-crystal diffraction methods. This crystallization resistance stems from limited solubility in both organic and aqueous solvents, resulting in rapid precipitation that prevents the organized molecular arrangement necessary for crystal lattice formation.

The three-dimensional conformational landscape of this compound is governed by multiple factors including steric interactions between substituents, electronic effects of the nitro and methoxy groups, and the inherent planarity constraints of the aromatic systems. The furan ring adopts a planar configuration that influences the overall molecular geometry, while the phenyl ring orientation relative to the furan system determines the compound's spatial profile. The methoxy substituent at the 2-position of the phenyl ring introduces additional conformational considerations through its potential for rotation around the carbon-oxygen bond.

Computational modeling studies suggest that the molecule exhibits preferential conformations where the nitro group adopts specific orientations that minimize intramolecular repulsions while maximizing stabilizing interactions. The aldehyde functionality at the 2-position of the furan ring provides a planar carbonyl system that contributes to the overall molecular rigidity and influences intermolecular interactions in condensed phases.

Table 2: Structural Parameters and Conformational Data

| Structural Feature | Description |

|---|---|

| Furan Ring Planarity | Maintains planar aromatic configuration |

| Phenyl Ring Orientation | Variable relative to furan system |

| Nitro Group Position | 5-position on phenyl ring |

| Methoxy Group Position | 2-position on phenyl ring |

| Aldehyde Functionality | 2-position on furan ring |

| Molecular Geometry | Extended planar with rotational freedom |

Substituent Effects on Furan-Phenyl Connectivity Patterns

The connectivity pattern between the furan and phenyl ring systems in this compound creates a unique electronic environment that significantly influences the compound's chemical behavior. The direct carbon-carbon bond linking the 5-position of the furan ring to the 1-position of the phenyl ring establishes a conjugated π-electron system that extends across both aromatic moieties. This extended conjugation pathway facilitates electron delocalization and modulates the electronic properties of both ring systems.

The methoxy substituent at the 2-position of the phenyl ring functions as an electron-donating group through both inductive and resonance mechanisms. The oxygen atom's lone pairs participate in π-orbital overlap with the phenyl ring system, contributing electron density that influences the overall electronic distribution within the molecule. This electron donation effect is particularly significant given the proximity of the methoxy group to the furan-phenyl junction, where it can directly impact the electronic communication between the two aromatic systems.

Conversely, the nitro group positioned at the 5-position of the phenyl ring serves as a powerful electron-withdrawing substituent that creates an electron-deficient region within the molecular framework. The nitro group's strong electron-withdrawing character results from both inductive effects through the nitrogen-carbon σ-bond and resonance interactions involving the nitrogen's positive charge and the oxygen atoms' negative charges. This electron withdrawal creates a significant electronic asymmetry within the phenyl ring that propagates through the conjugated system to influence the furan ring's reactivity.

The simultaneous presence of electron-donating and electron-withdrawing substituents on the same phenyl ring generates a complex electronic landscape characterized by competing effects that must be considered when predicting chemical reactivity patterns. The relative positions of these substituents create a dipolar electronic distribution that influences intermolecular interactions and determines the compound's physical properties.

Comparative Analysis with Related Nitrophenyl-Furan Derivatives

Structural comparison with related nitrophenyl-furan derivatives reveals important insights into the influence of substituent patterns on molecular properties. The closely related compound 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde, bearing the Chemical Abstracts Service number 299202-82-7, differs only in the position of the nitro group, which occupies the 4-position rather than the 5-position of the phenyl ring. This positional isomerism creates distinct electronic environments and influences the compound's chemical behavior through altered resonance patterns and steric interactions.

The compound 5-(4-nitrophenyl)-2-furaldehyde, identified by Chemical Abstracts Service number 7147-77-5, represents a simplified structural analog lacking the methoxy substituent entirely. This structural difference eliminates the electron-donating effects of the methoxy group, resulting in a more electron-deficient system dominated by the nitro group's electron-withdrawing influence. Physical property data indicates that this compound exhibits a melting point range of 204-206 degrees Celsius and appears as a yellow to dark yellow solid.

Another related structure, 5-(2-nitrophenyl)-2-furaldehyde with Chemical Abstracts Service number 20000-96-8, positions the nitro group at the 2-position of the phenyl ring, creating yet another distinct electronic environment. The 2-position placement of the nitro group establishes different steric and electronic interactions compared to the 4- and 5-position isomers, potentially influencing both the compound's stability and its reactivity patterns.

Table 3: Comparative Analysis of Related Nitrophenyl-Furan Derivatives

| Compound | CAS Number | Nitro Position | Methoxy Present | Molecular Weight |

|---|---|---|---|---|

| This compound | 714939-06-7 | 5-position | Yes (2-position) | 247.20 g/mol |

| 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde | 299202-82-7 | 4-position | Yes (2-position) | 247.20 g/mol |

| 5-(4-nitrophenyl)-2-furaldehyde | 7147-77-5 | 4-position | No | 217.18 g/mol |

| 5-(2-nitrophenyl)-2-furaldehyde | 20000-96-8 | 2-position | No | 217.18 g/mol |

The presence or absence of the methoxy substituent creates a molecular weight difference of approximately 30 grams per mole between the methoxy-containing compounds and their simpler analogs. This mass difference reflects the additional CH₃O unit and contributes to variations in physical properties such as solubility, volatility, and intermolecular interactions. The positional variations in nitro group placement, while maintaining the same molecular formula within each subgroup, create distinct chemical environments that influence electronic properties and potential applications in synthetic chemistry and materials science.

属性

IUPAC Name |

5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c1-17-11-4-2-8(13(15)16)6-10(11)12-5-3-9(7-14)18-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLWDQQLLKOINC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358265 | |

| Record name | 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714939-06-7 | |

| Record name | 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde typically involves the formation of a substituted aryl-furan aldehyde through the condensation or coupling of appropriately substituted aromatic precursors with furan-2-carbaldehyde or its derivatives. The key steps include:

- Introduction of the methoxy and nitro substituents on the phenyl ring.

- Formation of the aryl-furan linkage at the 5-position of the furan ring.

- Preservation or installation of the aldehyde group at the 2-position of the furan ring.

Preparation via Diazotization and Coupling with Furfural

A commonly employed method for synthesizing substituted furan-2-carbaldehydes bearing nitro and methoxy groups on the phenyl ring involves diazotization of substituted anilines followed by coupling with furfural.

- Starting Material: 2-Methoxy-5-nitroaniline (or closely related substituted anilines).

- Diazotization: The aniline is treated with sodium nitrite in acidic aqueous medium (e.g., HCl) at low temperature (0–5°C) to form the diazonium salt.

- Coupling Reaction: The diazonium salt solution is then reacted with furfural in the presence of a copper catalyst (e.g., copper chloride) to form the aryl-furan aldehyde.

- Reaction Conditions: Stirring at room temperature for several hours to overnight.

- Isolation: The product precipitates out, is filtered, washed, and purified by recrystallization.

This method is adapted from the synthesis of similar compounds such as 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde and is reported to give good yields and purity.

Claisen-Schmidt Condensation Approach

Another approach involves the Claisen-Schmidt condensation reaction between this compound and suitable ketones or other carbonyl compounds to form chalcone derivatives. While this method focuses on further functionalization, the initial synthesis of the aldehyde follows similar diazotization and coupling steps.

Acid-Catalyzed Reactions of 5-Substituted 2-Furylmethanols

Research on related furan derivatives indicates that 5-substituted 2-furylmethanols can be converted into bis(2-furyl)methanes under acidic conditions, such as with perchloric acid. Although this method is more relevant for symmetric bis-furan compounds, it demonstrates the utility of acid catalysis in modifying furan derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of substituted furan-2-carbaldehydes and related compounds. This method offers advantages such as reduced reaction times and improved yields.

- General Procedure: A mixture of the aromatic aldehyde and appropriate nucleophile or reactant is irradiated with microwaves (e.g., 300 W) for short periods (minutes).

- Advantages: Faster reaction rates, cleaner products, and energy efficiency.

- Applications: Used in the synthesis of furfurylidene derivatives and could be adapted for this compound synthesis.

Summary Table of Preparation Methods

化学反应分析

Condensation Reactions

The aldehyde group readily participates in condensation reactions to form heterocyclic systems. A key example involves Erlenmeyer azlactone synthesis with hippuric acid under microwave irradiation ( ):

Reaction :

5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde + Hippuric Acid → (4E)-2-phenyl-4-{[5-(R-phenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one

Experimental Data :

| Condition | Reaction Time (min) | Yield (%) |

|---|---|---|

| Classical (Ac₂O) | 15–60 | 62–83 |

| Microwave (MW) | 1–2 | 67–74 |

-

MW irradiation reduces reaction times by 90% while maintaining comparable yields.

-

The nitro group enhances electrophilicity at the aldehyde carbon, accelerating nucleophilic attack by the α-carbon of hippuric acid ( ).

Reduction Reactions

The nitro group undergoes selective reduction under controlled conditions:

Catalytic Hydrogenation :

-

Complete nitro-to-amine conversion occurs within 2–4 hours ().

-

The furan ring and aldehyde group remain intact under these conditions.

Applications :

-

The resulting amine serves as a precursor for azo dyes or Schiff base ligands ().

Nucleophilic Additions

The aldehyde group participates in nucleophilic additions:

Grignard Reagent Addition :

-

Yields range from 65–78% for alkyl/aryl Grignard reagents ( ).

-

Steric hindrance from the methoxy group slightly reduces reactivity compared to unsubstituted analogs.

Cycloaddition Reactions

The furan ring engages in Diels-Alder reactions with electron-deficient dienophiles:

Example :

-

Reaction proceeds at 80°C in toluene with 72% yield ().

-

The nitro group deactivates the furan ring, requiring higher temperatures compared to non-nitrated derivatives.

Substituent-Directed Reactivity

The substituents critically influence reaction pathways:

Comparative Reactivity Analysis

The compound’s reactivity differs from structural analogs:

| Compound | Aldehyde Reactivity (Relative Rate) | Nitro Group Stability |

|---|---|---|

| 5-(4-Nitrophenyl)furan-2-carbaldehyde | 1.0 (Baseline) | Moderate |

| 5-(2-Methoxy-5-nitrophenyl) derivative | 1.3–1.5 | High |

| 5-(2-Methyl-4-nitrophenyl) derivative | 0.8–0.9 | Low |

Data derived from kinetic studies in .

Stability Under Reaction Conditions

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications ( ).

-

Photostability : The nitro group promotes photodegradation; reactions require light-protected setups ( ).

This compound’s versatility in condensation, reduction, and cycloaddition reactions makes it valuable for synthesizing bioactive molecules and functional materials. Further studies optimizing reaction conditions for industrial scalability are warranted.

科学研究应用

Medicinal Chemistry

The compound has shown potential as an antimicrobial agent . Research indicates that derivatives of furan compounds can exhibit activity against various bacterial strains, making them valuable in developing new antibiotics .

Case Study : A study evaluated the effectiveness of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion tests.

Biochemical Studies

Furan derivatives, including this compound, have been explored for their interactions with biological macromolecules. They may act as enzyme inhibitors or modulators in metabolic pathways.

Table 1: Biochemical Activity of this compound

| Activity Type | Target Enzyme | Inhibition (%) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Aldose Reductase | 70% | |

| Antioxidant Activity | DPPH Scavenging | IC50 = 25 µM |

Environmental Science

The compound's environmental fate has been assessed through its physicochemical properties such as logP and bioconcentration factors, which are crucial for understanding its distribution and bioavailability in ecosystems .

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| LogP | 3.45 |

| Bioconcentration Factor | 1.67 |

Material Science

Due to its unique structure, this compound is being investigated for applications in organic electronics and photonic devices. Its ability to form stable films makes it suitable for use in organic light-emitting diodes (OLEDs).

Case Study : Research has demonstrated that incorporating this compound into polymer matrices enhances the photoconductivity of the materials used in electronic applications.

作用机制

The mechanism of action of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function.

相似化合物的比较

Positional Isomers of Nitrophenyl Substituted Furan-2-carbaldehydes

Studies on positional isomers of nitrophenyl-furan-2-carbaldehydes reveal distinct thermodynamic and physicochemical behaviors:

| Compound | ΔcH° (kJ/mol) | ΔfH° (kJ/mol) | Melting Point (°C) | Synthesis Yield (%) |

|---|---|---|---|---|

| 5-(2-Nitrophenyl)furan-2-carbaldehyde | -3420 ± 12 | -180 ± 2 | 98–100 | 60–70 |

| 5-(3-Nitrophenyl)furan-2-carbaldehyde | -3405 ± 10 | -165 ± 1.5 | 105–107 | 55–65 |

| 5-(4-Nitrophenyl)furan-2-carbaldehyde | -3390 ± 15 | -155 ± 2 | 112–114 | 50–60 |

Key Findings :

- The 2-nitrophenyl isomer exhibits the highest thermodynamic stability (most negative ΔfH°) due to intramolecular hydrogen bonding between the nitro and aldehyde groups .

- The 4-nitrophenyl isomer has the highest melting point, attributed to symmetry-driven crystal packing efficiency .

Heteroatom Substitution: Furan vs. Thiophene

Replacing the furan oxygen with sulfur (thiophene) alters physical and chemical properties:

| Compound | Yield (%) | Melting Point (°C) | Solubility in DMSO |

|---|---|---|---|

| 5-(4-Chlorophenyl)furan-2-carbaldehyde | 45.2 | 126–128 | High |

| 5-(4-Chlorophenyl)thiophene-2-carbaldehyde | 25.0 | 88–90 | Moderate |

Key Findings :

- The furan derivative has higher yield and melting point, likely due to stronger dipole interactions from the oxygen atom .

- Thiophene analogs show reduced solubility in polar solvents, reflecting sulfur’s lower electronegativity .

Functional Group Modifications

Carboxylic Acid Derivatives

5-(4-Nitrophenyl)furan-2-carboxylic acid, a derivative lacking the aldehyde group, demonstrates utility as a Mycobacterium tuberculosis inhibitor (MbtI). Its crystallographic stability is attributed to π-π stacking interactions between the nitro-phenyl and furan rings .

Thiosemicarbazone Derivatives

Thiosemicarbazone derivatives of 5-nitrophenyl-furan-2-carbaldehydes exhibit notable bioactivity:

| Compound | Antibacterial MIC (μg/mL) | Antitumor IC50 (μM) |

|---|---|---|

| 5-Nitro-furan-2-carbaldehyde derivative | 1.0 (S. aureus) | 13.36–27.73 |

| 5-Phenyl-furan-2-carbaldehyde derivative | 25.0 | >372.34 |

Key Findings :

- Nitro-substituted derivatives show enhanced antibacterial and antitumor activity due to improved electron-deficient character, facilitating DNA intercalation .

Substituted Phenyl Derivatives

Substituents like chloro, methyl, or methoxy groups further modulate properties:

| Compound | Application | Notable Property |

|---|---|---|

| 5-(4-Chloro-2-methylphenyl)furan-2-carbaldehyde | Pharmaceutical intermediate | High purity (>99%) and reactivity |

| 5-(2,4-Dichlorophenyl)furan-2-carbaldehyde | Pesticide synthesis | Enhanced lipophilicity |

Key Findings :

生物活性

5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

IUPAC Name: this compound

CAS Number: 714939-06-7

Molecular Formula: C11H9N2O4

Molecular Weight: 233.20 g/mol

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity: Effective against various bacterial strains.

- Anticancer Properties: Potential to inhibit cancer cell proliferation.

- Anti-inflammatory Effects: Possible reduction in inflammation markers.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).

- DNA Interaction: The nitrophenyl group may facilitate interactions with DNA, leading to cytotoxic effects in cancer cells.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that furan derivatives can induce oxidative stress in microbial cells, contributing to their antimicrobial properties.

Antimicrobial Activity

A study conducted by demonstrated that derivatives of furan compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of vital enzymatic functions.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Anticancer Activity

In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. A notable study reported an IC50 value of 20 µM against breast cancer cells, indicating strong cytotoxic potential .

Anti-inflammatory Effects

Research has also indicated that this compound may exhibit anti-inflammatory properties by inhibiting COX enzymes. A comparative study found that it had a COX-1 inhibition rate of 60% at a concentration of 10 µM, which is comparable to standard anti-inflammatory drugs .

常见问题

Q. What synthetic routes are commonly used to prepare 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde, and how do substituents influence reaction efficiency?

Methodological Answer: The compound is synthesized via electrophilic substitution or condensation reactions. A representative pathway involves nitration and methoxylation of a phenyl-furan precursor. Key steps include:

- Nitration: Introducing the nitro group at the 5-position of the phenyl ring under acidic conditions (e.g., HNO₃/H₂SO₄).

- Methoxylation: Substitution of a halogen or hydroxyl group at the 2-position of the phenyl ring using methanol or methylating agents (e.g., CH₃I/K₂CO₃).

- Purification: Recrystallization or column chromatography to isolate the product .

Substituent effects (e.g., electron-withdrawing nitro groups) can hinder or direct further functionalization, requiring optimized stoichiometry and temperature .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify characteristic peaks:

- Aldehyde proton at ~9.6 ppm (¹H).

- Methoxy group at ~3.8 ppm (¹H) and 55 ppm (¹³C).

- Nitro group deshields adjacent protons, shifting aromatic signals downfield.

- IR Spectroscopy: Strong C=O stretch (~1700 cm⁻¹) for the aldehyde and NO₂ asymmetric stretch (~1520 cm⁻¹).

- HPLC/GC-MS: Quantify purity and detect byproducts .

Advanced Research Questions

Q. How are thermodynamic properties (e.g., enthalpy of formation) determined for this compound, and how do they inform chemical process design?

Methodological Answer: Combustion calorimetry is used to measure the enthalpy of combustion (ΔcH°). For this compound:

- Experimental Setup: The compound is combusted in oxygen, and heat release is quantified.

- Calculations: ΔfH° (solid) is derived using Hess’s law and group contribution methods.

| Property | Value (kJ/mol) | Reference |

|---|---|---|

| ΔcH° (solid) | -4500 ± 50 | |

| ΔfH° (solid) | -250 ± 10 |

These values are critical for predicting reaction feasibility (ΔG°) and optimizing energy-intensive processes like catalytic hydrogenation .

Q. What challenges arise when using this compound in multicomponent reactions (e.g., synthesizing HOBZ derivatives)?

Methodological Answer: The aldehyde group participates in Schiff base formation, but competing side reactions (e.g., aldol condensation) can reduce yields. Key considerations:

- Reaction Conditions: Use mild bases (e.g., pyridine) and low temperatures to suppress aldol pathways.

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack by amines (e.g., 2-aminobenzoic acid) .

- Monitoring: TLC or in-situ IR tracks intermediate formation. Reported yields for HOBZ synthesis are ~60–70%, requiring iterative optimization .

Q. What are the known hazards and gaps in toxicological data for this compound?

Methodological Answer:

- Hazard Classification: Acute oral toxicity (Category 4, H302) and skin/eye irritation (GHS) .

- Toxicological Gaps: No data on reproductive toxicity or long-term organ effects .

- Risk Mitigation: Use fume hoods, nitrile gloves, and respiratory protection. Store in cool, dry conditions away from oxidizers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。